2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13/h1,3-6H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKUJASRSJBGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Prop 2 Yn 1 Yl 1,2,3,4 Tetrahydroisoquinoline and Its Analogues
Direct N-Alkylation Approaches for the 2-(Prop-2-yn-1-yl) Moiety
The most direct method for synthesizing the title compound is the N-alkylation of 1,2,3,4-tetrahydroisoquinoline (B50084). This approach involves forming a carbon-nitrogen bond between the secondary amine of the tetrahydroisoquinoline ring and the propargyl group.
The introduction of the prop-2-yn-1-yl group is typically achieved through a nucleophilic substitution reaction where the nitrogen atom of 1,2,3,4-tetrahydroisoquinoline acts as the nucleophile, displacing a leaving group from a three-carbon electrophile. 3-Bromoprop-1-yne (propargyl bromide) is a commonly employed reagent for this purpose due to the high reactivity of the bromide as a leaving group.
A representative synthesis involves treating 1,2,3,4-tetrahydroisoquinoline with 3-bromoprop-1-yne in a suitable solvent. The reaction is facilitated by a base, which deprotonates the secondary amine, thereby increasing its nucleophilicity. In one documented procedure, the reaction is carried out by first refluxing 1,2,3,4-tetrahydroisoquinoline with sodium in tetrahydrofuran (B95107) (THF). This step generates the sodium salt of the amine, a potent nucleophile. Subsequently, 3-bromoprop-1-yne is added dropwise to the solution, leading to the formation of the desired N-alkylated product. The insoluble inorganic salts formed as a byproduct are then removed by filtration.
Table 1: Example Reaction Conditions for N-propargylation
| Parameter | Condition |
|---|---|
| Starting Material | 1,2,3,4-Tetrahydroisoquinoline |
| Alkylating Agent | 3-Bromoprop-1-yne |
| Base | Sodium metal |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 65-67°C) |
| Procedure | Sequential addition of base then alkylating agent |
Optimizing the N-alkylation of secondary amines is crucial for maximizing the yield of the desired tertiary amine while minimizing side reactions, most notably the formation of quaternary ammonium (B1175870) salts through over-alkylation.
Several key parameters can be adjusted:
Base Selection : The choice of base is critical. Strong, non-nucleophilic bases are preferred to prevent competition with the amine nucleophile. N,N-diisopropylethylamine (DIPEA or Hünig's base) is particularly effective as its steric bulk prevents it from undergoing alkylation itself, thus suppressing the formation of the quaternary ammonium salt impurity. researchgate.net Other bases, such as potassium carbonate or cesium bases in anhydrous solvents, have also been employed to facilitate the reaction under mild conditions. researchgate.netgoogle.com
Solvent : Polar aprotic solvents like acetonitrile (B52724), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve the amine salt and facilitate the SN2 reaction pathway. researchgate.netgoogle.com
Stoichiometry and Temperature Control : Careful control over the stoichiometry, typically using a slight excess of the alkylating agent, can help drive the reaction to completion. However, a large excess should be avoided to reduce the risk of over-alkylation. researchgate.net Running the reaction at room temperature or with gentle heating can provide a balance between a reasonable reaction rate and the suppression of side products.
Purification : Due to the basic nature of the product, purification can be effectively achieved using techniques that exploit this property. Solid-phase extraction (SPE) with a silica-supported sulfonic acid (SCX) cartridge is an efficient method for separating the basic tertiary amine product from non-basic starting materials and byproducts. sciforum.net Traditional column chromatography on silica (B1680970) gel is also a standard method.
Table 2: Summary of Optimization Strategies
| Strategy | Rationale |
|---|---|
| Use of Hünig's Base (DIPEA) | Sterically hindered, non-nucleophilic base that minimizes quaternary salt formation. researchgate.net |
| Anhydrous Polar Aprotic Solvents | Solubilizes reactants and favors the SN2 mechanism. researchgate.netgoogle.com |
| Controlled Stoichiometry | Prevents side reactions from excess reagents. researchgate.net |
| Solid-Phase Extraction (SPE) | Allows for efficient purification of the basic amine product. sciforum.net |
Derivatization via Mannich Reaction at the Propargyl Terminal
The terminal alkyne of 2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline possesses an acidic proton that can be utilized in further synthetic transformations. The Mannich reaction is a prominent example, allowing for the aminomethylation of the terminal carbon.
This three-component reaction involves the target compound, an aldehyde (commonly formaldehyde (B43269) or its polymer, paraformaldehyde), and a secondary amine. The reaction is typically catalyzed by a metal salt, such as cuprous chloride. The mechanism proceeds through the formation of a reactive iminium cation from the condensation of formaldehyde and the secondary amine. The terminal alkyne of the tetrahydroisoquinoline derivative, activated by the copper catalyst, then acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond. This results in the synthesis of 2-[4-(amino-1-yl)but-2-yn-1-yl]-1,2,3,4-tetrahydroisoquinoline derivatives.
Table 3: Reactants for Mannich Derivatization
| Component | Example | Role |
|---|---|---|
| Substrate | This compound | Source of acidic alkyne proton |
| Aldehyde | Paraformaldehyde | Forms iminium ion |
| Amine | Cyclic secondary amines (e.g., piperidine) | Forms iminium ion |
| Catalyst | Cuprous Chloride | Activates the alkyne |
General Synthetic Pathways for the Tetrahydroisoquinoline Core
The synthesis of the core 1,2,3,4-tetrahydroisoquinoline scaffold is a foundational aspect of isoquinoline (B145761) alkaloid chemistry. Two classical methods are paramount: the Pictet–Spengler condensation and the Bischler–Napieralski cyclization followed by reduction.
The Pictet–Spengler reaction is a versatile method for constructing the tetrahydroisoquinoline ring system. mdpi.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure). organicreactions.orgwikipedia.org
The mechanism begins with the formation of a Schiff base between the β-arylethylamine and the carbonyl compound. Under acidic conditions, this Schiff base is protonated to form an electrophilic iminium ion. The aromatic ring then acts as an intramolecular nucleophile, attacking the iminium carbon to form the new heterocyclic ring. The reactivity of the aromatic ring is a key factor; electron-rich aromatic systems undergo the reaction under mild conditions, whereas less activated systems, such as an unsubstituted phenyl group, may require harsher conditions like strong acids and elevated temperatures. wikipedia.org
An alternative and widely used two-step approach to the tetrahydroisoquinoline core is the Bischler–Napieralski reaction followed by reduction. mdpi.com
Bischler–Napieralski Cyclization : This step involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org The reaction proceeds via an electrophilic intermediate that is attacked by the electron-rich aromatic ring, leading to the formation of a 3,4-dihydroisoquinoline (B110456). nih.govacs.org
Reduction : The resulting 3,4-dihydroisoquinoline contains a C=N double bond (an imine). This imine functionality is readily reduced to a secondary amine to yield the final 1,2,3,4-tetrahydroisoquinoline scaffold. rsc.org A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol. nih.govacs.org This two-step sequence provides a reliable pathway to variously substituted tetrahydroisoquinolines, which can then be subjected to N-alkylation as described previously.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for the synthesis of complex molecules like tetrahydroisoquinolines. These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity.
One of the prominent MCRs utilized for the synthesis of N-substituted tetrahydroquinoline analogues is the Povarov reaction . This reaction, which is a type of domino Mannich/Friedel-Crafts reaction, typically involves the condensation of an aniline, an aldehyde, and an electron-rich alkene. nih.govchem-station.com Specifically, for the synthesis of N-propargyl tetrahydroquinolines, which are structural isomers of the target compound, a three-component cationic Povarov reaction has been successfully employed. nih.govresearchgate.net This approach utilizes preformed N-propargylanilines, formaldehyde, and an electron-rich alkene like N-vinylformamide or N-vinyl-2-pyrrolidinone. nih.govnih.gov The reaction is effectively catalyzed by Lewis acids, with Indium (III) chloride (InCl₃) showing notable efficacy. nih.govnih.gov The reaction proceeds through the formation of a highly reactive iminium ion intermediate from the N-propargylaniline and formaldehyde, which then undergoes a hetero-Diels-Alder reaction with the alkene, followed by intramolecular electrophilic aromatic substitution to yield the tetrahydroquinoline core. nih.gov
The versatility of the Povarov reaction allows for the synthesis of a variety of N-propargyl tetrahydroquinoline derivatives with moderate to good yields. nih.gov The reaction conditions are generally mild, often conducted in a solvent like acetonitrile at room temperature. nih.gov
| N-Propargylaniline Derivative | Alkene | Catalyst (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-propargyl-4-methoxyaniline | N-vinyl-2-pyrrolidinone | InCl₃ (20) | Acetonitrile | Overnight | High | nih.gov |
| Various N-propargylanilines | N-vinylformamide | InCl₃ | Acetonitrile | Not specified | Moderate to good | nih.gov |
Another powerful MCR strategy involves the combination of the Pictet-Spengler reaction with other transformations, such as the Ugi multi-component reaction. nih.gov The Pictet-Spengler reaction itself is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. While traditionally a two-component reaction, its integration into a multi-component sequence allows for the rapid construction of highly complex and diverse polycyclic architectures containing the tetrahydroisoquinoline motif in a single step. nih.gov
Furthermore, L-proline has been demonstrated as an effective organocatalyst in a multi-component synthesis of N-pyridyl-tetrahydroisoquinolines, which are structurally related to the target compound. rsc.org This reaction involves the condensation of a cyclic amine (like tetrahydroisoquinoline), an aldehyde, and malononitrile (B47326) under mild conditions. rsc.org
Green Chemistry Principles in the Synthesis of Tetrahydroisoquinoline Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important scaffolds like tetrahydroisoquinolines to minimize environmental impact and enhance safety.
A significant advancement in the green synthesis of tetrahydroisoquinolines is the development of solvent-free and microwave-assisted Pictet-Spengler reactions . rsc.org This approach offers several advantages, including significantly reduced reaction times, higher yields, and the elimination of hazardous organic solvents. rsc.org Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. shd-pub.org.rs
The use of ultrasound irradiation is another green technique that has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives. researchgate.netksu.edu.sa Sonochemistry can promote chemical reactions through acoustic cavitation, leading to enhanced reaction rates and yields, often under milder conditions and in shorter timeframes compared to conventional methods. ksu.edu.sa
Biocatalysis represents a key pillar of green chemistry, and the enzymatic synthesis of tetrahydroisoquinolines is a growing area of research. The use of enzymes like norcoclaurine synthase (NCS) allows for the stereoselective synthesis of chiral tetrahydroisoquinolines under mild, aqueous conditions. ucl.ac.uk This biomimetic approach, often using phosphate (B84403) buffer as a catalyst, mimics the natural biosynthetic pathways of isoquinoline alkaloids. ucl.ac.uk
The replacement of volatile and toxic organic solvents with greener alternatives is another crucial aspect. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. Additionally, the use of ionic liquids (ILs) as recyclable reaction media and catalysts has gained traction in the synthesis of quinoline and tetrahydroquinoline derivatives. nih.govresearchgate.net ILs are non-volatile and can be designed to have specific catalytic properties, and their use in conjunction with microwave irradiation can further enhance reaction efficiency. nih.govresearchgate.net
A novel and highly innovative green approach involves the use of carbon dioxide (CO₂) as a C1 building block in a one-pot synthesis of tryptoline (B14887) derivatives, which are indole (B1671886) analogues of tetrahydroisoquinolines. rsc.org This process, conducted under solvent-free conditions, utilizes a zinc complex to catalyze the reductive conversion of CO₂ into a methylene (B1212753) group that participates in a subsequent Pictet-Spengler reaction. rsc.org This method not only avoids hazardous reagents but also contributes to the utilization of a greenhouse gas.
Structure Activity Relationship Sar Studies of 2 Prop 2 Yn 1 Yl 1,2,3,4 Tetrahydroisoquinoline Analogues
Influence of the N-Propargyl Moiety on Biological Activity and Selectivity
The N-propargyl group (an alkyne moiety attached to the nitrogen atom) is a key structural feature in many biologically active tetrahydroisoquinoline (THIQ) derivatives. nih.gov Its presence is often crucial for specific biological activities, particularly in the context of neurodegenerative diseases. researchgate.net
Research has shown that the N-propargyl group is essential for the neuroprotective effects of certain THIQ analogues against toxins like 1-methyl-4-phenylpyridinium (MPP+), a model compound used to induce Parkinson's-like symptoms. nih.gov For instance, while 3-methyl-THIQ derivatives were found to accelerate MPP+-induced cell death, the addition of an N-propargyl group to these compounds inhibited this toxicity. nih.gov This suggests the N-propargyl moiety is necessary for protecting cells against MPP+ toxicity. nih.gov Similarly, attaching an N-propargyl group to 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ) significantly enhanced its neuroprotective effects, specifically in blocking the MPTP-induced reduction in striatal dopamine (B1211576) and the number of nigral tyrosine hydroxylase-positive cells. researchgate.net
The N-propargyl group is a well-known feature of monoamine oxidase (MAO) inhibitors, such as selegiline (B1681611) and rasagiline (B1678815). nih.gov This functionality can confer MAO inhibitory properties upon the THIQ scaffold, contributing to its neuroprotective profile by preventing the breakdown of neurotransmitters like dopamine. nih.govresearchgate.net
Interestingly, the introduction of the N-propargyl group can also modulate other pharmacological activities. In a study on nigral dopaminergic discharge, the parent compound 1-cyclohexyl-TIQ (1-cHex-TIQ) increased firing frequency, whereas its N-propargyl derivative, 1-cyclohexyl-N-propargyl-TIQ (1-cHex-N-proTIQ), had no effect on its own. However, 1-cHex-N-proTIQ was able to significantly depress the decrease in firing induced by MPTP, an effect not seen with the parent compound. nih.gov This highlights the complex role of the N-propargyl group in altering the biological and selectivity profiles of THIQ analogues.
| Compound | Modification | Observed Effect | Reference |
|---|---|---|---|
| 3-Methyl-TIQ | Parent Compound | Accelerated MPP+-induced cell death | nih.gov |
| 3-Methyl-N-propargyl-TIQ | Addition of N-propargyl group | Inhibited MPP+-induced cytotoxicity | nih.gov |
| 1-MeTIQ | Parent Compound | Moderate neuroprotection | researchgate.net |
| 1-Me-N-propargyl-TIQ | Addition of N-propargyl group | Enhanced neuroprotective effects against MPTP | researchgate.net |
| 1-cHex-TIQ | Parent Compound | Increased firing frequency of nigral dopaminergic neurons | nih.gov |
| 1-cHex-N-proTIQ | Addition of N-propargyl group | No effect on spontaneous firing; antagonized MPTP-induced firing decrease | nih.gov |
Impact of Substituents on the Tetrahydroisoquinoline Core
Modifications to the tetrahydroisoquinoline (THIQ) core, particularly on the aromatic ring, have a profound impact on the biological activity and receptor selectivity of the resulting analogues. nih.gov SAR studies have explored the effects of various substituents, including their electronic properties (electron-donating vs. electron-withdrawing) and their position on the ring. nuph.edu.ua
For instance, in a series of 1-adamantoyloaminoalkyl derivatives of THIQ, substitutions on the aromatic ring were found to modulate affinity for serotonin (B10506) receptors. Introducing substituents generally decreased the binding affinity for 5-HT(1A) receptors compared to the unsubstituted parent compounds. nih.gov However, this modification simultaneously increased the affinity for 5-HT(2A) receptors, thereby altering the selectivity profile of the ligands. nih.gov
The nature and position of substituents are also crucial for activity against other targets. In the development of inhibitors for Mycobacterium tuberculosis, 5,8-disubstituted THIQs were found to be effective. nih.gov SAR studies revealed that large substituents, such as a benzyl (B1604629) group, at the 5-position were well-tolerated, while an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov
Furthermore, replacing the standard 6,7-dimethoxy groups on the THIQ core can dramatically alter receptor binding. In a series of ligands targeting sigma (σ) receptors, replacing the two methoxy (B1213986) groups with fused methylene-, ethylene-, or propylenedioxy rings led to an 8- to 12-fold decrease in σ2 receptor affinity. nih.gov Conversely, the methylenedioxy analogue showed a 10-fold greater affinity for the σ1 receptor compared to the dimethoxy parent compound. nih.gov
| Core Modification | Target Receptor/Organism | Effect on Activity/Affinity | Reference |
|---|---|---|---|
| Substitution on aromatic ring (general) | 5-HT(1A) Receptor | Reduced binding affinity | nih.gov |
| Substitution on aromatic ring (general) | 5-HT(2A) Receptor | Slightly increased binding affinity | nih.gov |
| Large substituent (e.g., Benzyl) at C5 | Mycobacterium tuberculosis | Well-tolerated, maintained potency | nih.gov |
| N-methylpiperazine at C8 | Mycobacterium tuberculosis | Preferred substituent for potency | nih.gov |
| Replacement of 6,7-dimethoxy with fused rings (methylene-, ethylene-, propylene-dioxy) | σ2 Receptor | 8- to 12-fold decrease in affinity | nih.gov |
| Replacement of 6,7-dimethoxy with methylenedioxy ring | σ1 Receptor | 10-fold increase in affinity | nih.gov |
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional shape, or conformation, of 2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline analogues is a critical determinant of their biological activity. The rigidity and spatial orientation of the THIQ ring system influence how the molecule fits into and interacts with the binding pocket of a biological target. nih.gov
A key finding is the importance of a constrained THIQ ring system for high affinity and selectivity at certain receptors. For a series of potent and selective σ2 receptor ligands, opening the THIQ ring to increase conformational flexibility resulted in a catastrophic 1700-fold decrease in σ2 affinity, while the affinity for σ1 receptors remained unchanged. nih.gov This demonstrates that the rigid, constrained conformation of the THIQ nucleus is essential for its specific interaction with the σ2 receptor. nih.gov
Molecular docking studies have further illuminated the role of conformation. For THIQ analogues acting as HIV-1 reverse transcriptase (RT) inhibitors, the molecules were predicted to adopt a "butterfly-like" conformation within the enzyme's binding pocket, similar to other non-nucleoside reverse transcriptase inhibitors. rsc.org This specific shape allows for crucial hydrophobic interactions with key amino acid residues like Tyr-188, Tyr-181, and Trp-229. rsc.org
Theoretical calculations and NMR spectroscopy have been used to determine the preferred conformation of THIQ derivatives in solution. For certain trisubstituted 1-oxo-THIQ derivatives, the preferred conformation in solution was found to be consistent with the one observed in the crystal structure, indicating a relatively stable and predictable molecular shape. mdpi.com This conformational stability can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.
Stereochemical Considerations in SAR
Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, plays a vital role in the SAR of THIQ analogues. Since biological targets like receptors and enzymes are chiral, they often exhibit different affinities and responses to different enantiomers (non-superimposable mirror images) of a drug molecule.
The importance of stereochemistry is clearly demonstrated in a series of THIQ-derived positive allosteric modulators of the N-Methyl-D-aspartate (NMDA) receptor. For these compounds, the biological activity was found to reside primarily in one enantiomer. The S-(-) enantiomer was active at GluN2B, GluN2C, and/or GluN2D subunits, whereas the R-(+) enantiomer was only active at GluN2C/D subunits. nih.gov This enantioselectivity provides a basis for developing modulators with greater specificity for particular NMDA receptor subtypes. nih.gov
In other cases, the influence of stereochemistry can be more nuanced. In a study of 3-methyl-N-propargyl-TIQ derivatives, the stereochemistry at the 3-position did not appear to influence the ability to prevent MPP+-induced cytotoxicity. nih.gov However, the (S)-enantiomer of 3-methyl-N-propargyl-TIQ showed significantly weaker direct cytotoxicity compared to the (R)-enantiomer and the non-propargylated parent compounds. nih.gov This suggests that while stereochemistry may not be critical for one biological effect (neuroprotection), it can be a determining factor for another (direct cytotoxicity). nih.gov
| Compound Series | Enantiomer | Biological Target/Effect | Observed Activity | Reference |
|---|---|---|---|---|
| NMDA Receptor Modulators | S-(-) enantiomer | GluN2B, GluN2C, GluN2D subunits | Active potentiator | nih.gov |
| R-(+) enantiomer | GluN2C, GluN2D subunits | Active only at GluN2C/D | nih.gov | |
| 3-Methyl-N-propargyl-TIQ | (R)- and (S)- | Prevention of MPP+ cytotoxicity | Both enantiomers are active; no stereochemical preference | nih.gov |
| (R)- | Direct cytotoxicity | Cytotoxic | nih.gov | |
| (S)- | Direct cytotoxicity | Significantly weaker cytotoxicity | nih.gov |
Biological Target Interactions and Pharmacological Profile Pre Clinical, in Vitro, and in Silico Investigations
Neuroprotective Mechanisms (In Vitro and Pre-clinical Models)
Antioxidant Properties and Free Radical Scavenging
The N-propargyl tetrahydroquinoline scaffold has been identified as a promising source of antioxidant agents. Free radicals and oxidative stress are implicated in the pathogenesis of numerous degenerative diseases, including cancer and neurodegenerative disorders. nih.gov Compounds that can act as free radical scavengers are therefore of significant therapeutic interest. nih.govresearchgate.net
In vitro studies evaluating a series of novel N-propargyl tetrahydroquinoline derivatives demonstrated notable free radical scavenging activity. nih.govresearchgate.net The antioxidant capacity was assessed using the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, a standard method for evaluating the ability of a compound to donate a hydrogen atom or electron to neutralize free radicals. nih.gove3s-conferences.org
The results of these assays showed considerable variability in scavenging activity among the different derivatives, indicating that the nature of substituents on the tetrahydroquinoline ring plays a crucial role in their antioxidant potential. nih.govresearchgate.net One particular derivative, N-(6-methoxy-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide, exhibited a potent antioxidant effect, comparable to that of ascorbic acid, a well-established reference antioxidant compound. nih.gov
| Compound | IC50 (μg/mL) DPPH Assay |
| N-(6-methoxy-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide | 12.5 |
| Ascorbic Acid (Reference) | 10.0 |
| Other N-propargyl derivatives | >100 |
This table presents a selection of data from a study on N-propargyl tetrahydroquinoline derivatives to highlight the potent antioxidant activity of a specific analogue in comparison to a standard antioxidant. nih.gov
These findings suggest that the N-propargyl tetrahydroquinoline structure, and by extension 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline, possesses inherent antioxidant properties that warrant further investigation. nih.gov The ability to scavenge free radicals may contribute to the neuroprotective effects observed with this class of compounds. jst.go.jpresearchgate.net
Modulation of Amyloid Precursor Protein (APP) Processing via Alpha-Secretase Pathway Activation
The processing of amyloid precursor protein (APP) is a central event in the pathology of Alzheimer's disease. nih.govmdpi.com APP can be cleaved by two competing pathways: the amyloidogenic pathway, involving β- and γ-secretases to produce the neurotoxic amyloid-beta (Aβ) peptide, and the non-amyloidogenic pathway. nih.govyoutube.com The latter is initiated by α-secretase, which cleaves APP within the Aβ sequence, thereby preventing Aβ formation and releasing a neuroprotective soluble fragment known as sAPPα. nih.govnih.gov
Activation of the α-secretase pathway is considered a key therapeutic strategy for Alzheimer's disease. nih.gov Research has shown that certain propargylamine (B41283) compounds, which share the N-propargyl functional group with this compound, are involved in the regulation of APP processing. cdnsciencepub.com For instance, rasagiline (B1678815), an N-propargyl-aminoindan derivative, has been shown to modulate APP processing. cdnsciencepub.com Studies have demonstrated that neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), can promote non-amyloidogenic APP processing, leading to increased production of sAPPα. nih.gov This suggests that compounds capable of inducing neurotrophic factors may indirectly shift APP processing towards the protective α-secretase pathway.
While direct evidence for this compound specifically activating α-secretase is still emerging, the known activities of related propargylamine compounds in APP metabolism suggest a plausible mechanism for its potential neuroprotective effects. cdnsciencepub.com
Activation of ERK-Dependent Signaling Pathways (e.g., MAPK)
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a fundamental signaling system that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. mdpi.com Dysregulation of the MAPK/ERK pathway is implicated in various diseases, but its activation is also crucial for neuronal plasticity and survival. researchgate.net
The activation of ERK is a key event in the signaling of many neurotrophic factors and growth factors. mdpi.com For example, the neuroprotective effects of BDNF are mediated, in part, through the activation of the ERK pathway. nih.gov Given the evidence that N-propargyl compounds may induce neurotrophic factors, it is conceivable that their mechanism of action involves the subsequent activation of ERK-dependent signaling. cdnsciencepub.com
Furthermore, studies on other neuroactive compounds have demonstrated that the activation of the MAPK/ERK pathway is a critical component of their long-term effects on neuronal function. nih.govresearchgate.net Although direct studies linking this compound to ERK activation are limited, its structural similarity to compounds with known neuroprotective and neurotrophic-inducing properties suggests that modulation of the MAPK/ERK pathway is a likely component of its pharmacological profile.
Antagonism of the Glutamatergic System (e.g., NMDA Receptors)
The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system, with N-methyl-D-aspartate (NMDA) receptors playing a critical role in synaptic plasticity, learning, and memory. nih.gov However, overactivation of NMDA receptors can lead to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity. nih.gov This process is implicated in the pathophysiology of numerous neurodegenerative disorders. nih.govnih.gov
Several studies have demonstrated that tetrahydroisoquinoline derivatives can interact with the glutamatergic system, specifically by acting as antagonists at the NMDA receptor. jst.go.jpresearchgate.net This antagonism is thought to be a key mechanism behind their neuroprotective properties, as it can mitigate glutamate-induced excitotoxicity. jst.go.jpnih.gov For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) has been shown to antagonize the glutamate (B1630785) release in the frontal cortex induced by the NMDA receptor antagonist MK-801. jst.go.jp
Research into various 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives has identified their affinity for the PCP binding site within the ion channel of the NMDA receptor complex. nih.gov The binding affinity (Ki value) indicates the concentration of the compound required to occupy 50% of the receptors.
| Compound Derivative | NMDA Receptor Binding Affinity (Ki in µM) |
| (S)-1-(2-Methylphenyl)-8-methyl-THIQ | 0.0374 |
| (R)-1-(2-Methylphenyl)-8-methyl-THIQ | 3.33 |
| (S)-1-(2-Chlorophenyl)-8-methyl-THIQ | 0.0861 |
| (R)-1-(2-Chlorophenyl)-8-methyl-THIQ | 2.50 |
| (S)-1-Phenyl-8-methyl-THIQ | 0.368 |
This table shows the binding affinities of select 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the NMDA receptor, demonstrating the high affinity and stereoselectivity of these compounds. THIQ stands for 1,2,3,4-tetrahydroisoquinoline (B50084). nih.gov
The data highlight that these compounds can bind with high affinity and stereoselectivity to the NMDA receptor, supporting the hypothesis that antagonism of the glutamatergic system is a significant aspect of the pharmacological profile of the tetrahydroisoquinoline scaffold. nih.gov
Induction of Neurotrophic Factors (e.g., BDNF, GDNF)
Neurotrophic factors are a family of proteins essential for the survival, development, and function of neurons. Brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF) are particularly important for the health of various neuronal populations. nih.gov A reduction in these factors is associated with neurodegenerative diseases, making their induction a promising therapeutic avenue.
There is growing evidence to suggest that compounds featuring the N-propargyl moiety can influence the expression of neurotrophic factors. For example, rasagiline (N-propargyl-1(R)-aminoindan) has been shown to increase GDNF levels in neuroblastoma cells. cdnsciencepub.com Similarly, studies on 1-methyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline have demonstrated potent neuroprotective effects, which may be mediated through the induction of such survival-promoting factors. cdnsciencepub.com While direct upregulation of BDNF or GDNF by this compound has not been explicitly demonstrated, the functional properties of structurally related molecules provide a strong rationale for this potential mechanism of action.
Anticancer Activity (In Vitro Studies)
Cell Line Specificity and Cytotoxicity Profiles
Beyond its neuropharmacological profile, the tetrahydroisoquinoline scaffold has been investigated for its potential as an anticancer agent. nih.govnih.gov In vitro studies have evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives against a range of human cancer cell lines. nih.govnih.govresearchgate.net
These studies have revealed that the cytotoxic activity is highly dependent on the specific chemical structure of the derivative and the type of cancer cell line being tested. nih.govnih.gov For instance, a study investigating newly synthesized tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines (HSC-2, HSC-4) and human promyelocytic leukemia cells (HL-60) found that certain compounds with bulky substituents exhibited the highest tumor-specific cytotoxicity. nih.gov
Another study focused on the anti-proliferative activities of tetrahydroisoquinoline derivatives against several colon cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for these compounds.
| Cell Line | Compound GM-3-16 IC50 (µM) | Compound GM-3-18 IC50 (µM) |
| Colo320 | 1.6 | 1.9 |
| DLD-1 | 2.6 | 10.7 |
| HCT116 | >12.5 | 0.9 |
| SNU-C1 | 2.4 | 1.1 |
| SW480 | 2.5 | 1.2 |
This table displays the cytotoxic profiles (IC50 values) of two tetrahydroisoquinoline derivatives against a panel of human colon cancer cell lines, illustrating cell line-specific sensitivity. nih.gov
Furthermore, research on N-propargyl-tetrahydroisoquinoline derivatives has been conducted using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. nih.govresearchgate.netnih.gov These studies found that introducing an N-propargyl group can reduce the inherent cytotoxicity of some 1-alkyl-tetrahydroisoquinoline parent compounds. researchgate.net Specifically, while 3-methyl-1,2,3,4-tetrahydroisoquinolines accelerated cell death induced by the neurotoxin MPP+, the corresponding 3-methyl-N-propargyl derivatives inhibited this effect, highlighting the crucial role of the N-propargyl functional group in modulating the compound's cytotoxic and protective profile. nih.gov
Proposed Molecular Targets (e.g., Epidermal Growth Factor Receptor (EGFR) inhibition)
There is currently no published research investigating the activity of this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The tetrahydroisoquinoline scaffold is recognized for its diverse biological activities, but its potential interaction with EGFR has not been specifically explored for this particular derivative.
Antimicrobial Activity (In Vitro Studies)
Comprehensive in vitro studies to determine the antimicrobial efficacy of this compound against specific bacterial and fungal strains are not available in the current body of scientific literature.
No specific data from in vitro studies on the antibacterial activity of this compound against Escherichia coli or Staphylococcus aureus has been reported. While various other derivatives of tetrahydroisoquinoline have been evaluated for antibacterial properties, the efficacy of this specific compound remains uninvestigated.
There is no available research detailing the in vitro antifungal efficacy of this compound against Candida albicans or other fungal strains.
The mechanism of antimicrobial action for this compound, including potential inhibition of enzymes such as DNA gyrase, has not been elucidated in any published studies. Research into its molecular mechanisms would be contingent on initial findings of significant antimicrobial activity.
Other Biological Activities (In Vitro Studies)
While the tetrahydroisoquinoline core structure has been identified as a scaffold of interest in the design of Phosphodiesterase 4 (PDE4) inhibitors, there are no specific in vitro studies that report on the PDE4 inhibitory activity of this compound. Research on other derivatives has suggested that modifications to the tetrahydroisoquinoline ring system can influence PDE4 inhibition, but the effect of an N-propargyl substitution has not been documented.
P-glycoprotein-Mediated Multidrug Resistance Reversal
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). realmofcaring.orgbohrium.com P-gp functions as a cellular efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. realmofcaring.org A promising strategy to overcome MDR is the co-administration of P-gp inhibitors with anticancer drugs. realmofcaring.orgbohrium.com
Numerous studies have investigated various 1,2-disubstituted 1,2,3,4-tetrahydroisoquinoline derivatives as potential P-gp inhibitors. realmofcaring.orgbohrium.com These studies have demonstrated that structural modifications to the tetrahydroisoquinoline scaffold can lead to potent MDR reversal activity. For example, in one study, several synthesized 1,2-disubstituted tetrahydroisoquinoline derivatives were evaluated for their ability to inhibit P-gp using a functional assay with rhodamine 6G in MCF-7/Adr cells, which overexpress P-gp. realmofcaring.orgbohrium.com The results showed that five of the twenty-four compounds tested exhibited greater P-gp inhibition than the reference compound verapamil (B1683045), with significantly lower AC50 values (the concentration required to elicit 50% of the maximal rhodamine 6G accumulation). realmofcaring.orgbohrium.com
Another study designed and synthesized tetrahydroisoquinoline derivatives as potential MDR reversal agents, identifying a lead compound, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline, which demonstrated potent MDR reversal activity comparable to verapamil but without its cardiovascular side effects.
While these findings highlight the potential of the tetrahydroisoquinoline scaffold in modulating P-gp activity, specific experimental data detailing the interaction of this compound with P-gp, including its inhibitory concentration (IC50) or its efficacy in reversing multidrug resistance in preclinical models, remains to be published.
Orexin (B13118510) Receptor Antagonism
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, plays a crucial role in regulating various physiological processes, including sleep-wake cycles, appetite, and reward pathways. nih.govresearchgate.net Consequently, orexin receptor antagonists are being investigated as potential therapeutic agents for conditions such as insomnia and substance use disorders. nih.gov
The 1,2,3,4-tetrahydroisoquinoline core has been identified as a promising scaffold for the development of orexin receptor antagonists. nih.govresearchgate.net Research has focused on modifying substituents at various positions of the tetrahydroisoquinoline ring to achieve high potency and selectivity for either OX1 or OX2 receptors. nih.govresearchgate.net
For instance, a series of 1-substituted tetrahydroisoquinoline analogs were synthesized and evaluated for their activity as selective orexin-1 receptor antagonists. nih.gov These studies revealed that the nature of the substituent at the 1-position significantly influences the compound's potency and selectivity. While some substitutions led to dual antagonism of both OX1 and OX2 receptors, others conferred selectivity for the OX1 receptor. nih.gov
Another investigation into tetrahydroisoquinoline-based OX1 selective antagonists aimed to improve their physicochemical properties, such as solubility and CNS permeability, while maintaining high potency. researchgate.net This research led to the identification of compounds with excellent OX1 potency (Ke values in the nanomolar range) and high selectivity over the OX2 receptor. researchgate.net
Although the tetrahydroisoquinoline framework is a key pharmacophore for orexin receptor antagonists, specific data on the binding affinity (Ki), functional activity (e.g., IC50 or EC50 values from in vitro assays), or in vivo efficacy of this compound as an orexin receptor antagonist has not been reported in the available scientific literature. Therefore, its specific pharmacological profile in this context remains undetermined.
Metabolic Studies Pre Clinical, in Vitro
In Vitro Liver Microsomal Stability and Clearance
The stability of a compound in the presence of liver microsomes is a key indicator of its potential for first-pass metabolism in the liver. Liver microsomes are subcellular fractions of hepatocytes that are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. mercell.com The in vitro liver microsomal stability assay is a standard method to assess the intrinsic clearance of a compound. thermofisher.com
In a typical assay, 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline would be incubated with a suspension of liver microsomes from humans or other preclinical species in a temperature-controlled environment. nih.gov The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is an essential cofactor for CYP-mediated oxidative metabolism. mercell.com Aliquots of the incubation mixture are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is then quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). thermofisher.com These parameters provide an estimate of how rapidly the compound is metabolized by liver enzymes and are crucial for predicting in vivo hepatic clearance.
Table 1: In Vitro Liver Microsomal Stability of this compound No publicly available data for this compound was found at the time of this article's generation.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Monkey | Data not available | Data not available |
Identification of Major Metabolites in In Vitro Systems
Identifying the major metabolites of a drug candidate is essential for understanding its complete pharmacological and toxicological profile. In vitro systems, such as liver microsomes and hepatocytes, are routinely used to generate and identify metabolites. Following incubation of this compound in these systems, the samples are analyzed by high-resolution mass spectrometry to detect and structurally characterize the metabolites formed.
Common metabolic transformations for a molecule with the structural features of this compound could include oxidation, hydroxylation, and N-dealkylation. The tetrahydroisoquinoline ring system and the propargyl group are both susceptible to various metabolic reactions. For instance, oxidation of the tetrahydroisoquinoline nucleus or hydroxylation at various positions could occur. The N-propargyl group could also be a site of metabolism, potentially leading to depropargylation.
Table 2: Potential Major Metabolites of this compound in In Vitro Systems No publicly available data for this compound was found at the time of this article's generation.
| Metabolite ID | Proposed Structure | Proposed Metabolic Pathway |
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)
The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary enzymes responsible for Phase I metabolism of a vast number of drugs. mdpi.com Identifying the specific CYP isozymes that metabolize a drug candidate is crucial for predicting potential drug-drug interactions. nih.gov
To determine the CYP isozymes involved in the metabolism of this compound, reaction phenotyping studies would be conducted. These studies typically involve two main approaches. The first uses a panel of selective chemical inhibitors for different CYP isozymes in incubations with human liver microsomes. A reduction in the metabolism of the test compound in the presence of a specific inhibitor suggests the involvement of that particular CYP isozyme. The second approach utilizes recombinant human CYP enzymes, which are individual CYP isozymes expressed in a cellular system. By incubating the compound with each recombinant enzyme, the specific isozymes responsible for its metabolism can be directly identified.
Given the chemical structure, it is plausible that isozymes from the CYP2D6, CYP3A4, and CYP2C families could be involved in the metabolism of this compound, as these are responsible for the metabolism of a wide range of xenobiotics. nih.gov
Advanced Analytical Techniques in Characterization and Mechanistic Studies
Spectroscopic Methods for Mechanistic Elucidation (e.g., NMR for Ligand-Target Interactions, EPR for Radical Species)
Spectroscopic techniques are pivotal in exploring the dynamic interactions and reactive intermediates involved in the biological activity of 2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline.
Nuclear Magnetic Resonance (NMR) for Ligand-Target Interactions
Solution NMR spectroscopy is a powerful, non-invasive tool for investigating the binding of small molecules like this compound to their protein targets. mdpi.com By monitoring changes in the NMR signals of either the ligand or the protein upon complex formation, detailed information about the binding interface, affinity, and conformational changes can be obtained.
One of the most common protein-observed NMR experiments is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which generates a unique peak for each backbone amide in a protein. mdpi.com When a ligand binds, perturbations in the chemical environment of amino acid residues at the binding site cause shifts in the positions of their corresponding peaks (Chemical Shift Perturbations, or CSPs). Mapping these shifts onto the protein's structure reveals the specific location of the binding pocket. mdpi.com Furthermore, the magnitude of these shifts can be used to determine the binding affinity (dissociation constant, Kd) of the ligand-target interaction. mdpi.com For derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, NMR has been instrumental in confirming their binding to specific receptors and ion channels. nih.govnih.gov
Interactive Table: NMR Parameters for Studying Ligand-Target Interactions
| NMR Experiment | Information Obtained | Typical Application |
| ¹H-¹⁵N HSQC | Identifies binding site residues, determines binding affinity (Kd) | Screening fragment libraries, mapping the binding interface of a lead compound. |
| Saturation Transfer Difference (STD) NMR | Identifies which parts of the ligand are in close contact with the protein | Epitope mapping for weakly binding ligands without labeled protein. |
| WaterLOGSY | Differentiates binders from non-binders | Rapid screening of compounds for binding activity. |
Electron Paramagnetic Resonance (EPR) for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique uniquely suited for the detection and characterization of molecules with unpaired electrons, such as free radicals. ljmu.ac.uk In mechanistic studies, the metabolic activation or chemical reactions of compounds like this compound could potentially involve radical intermediates. For instance, single-electron transfer from the nitrogen atom is a possible metabolic pathway for related N-alkyl-tetrahydroquinolines. nih.gov
Due to the typically short lifetimes of reactive radicals, EPR studies often employ a technique called "spin trapping." mdpi.com This involves adding a "spin trap" molecule that reacts with the transient radical to form a much more stable radical adduct, which can be easily detected and characterized by EPR. ljmu.ac.ukmdpi.com The resulting EPR spectrum provides a unique hyperfine splitting pattern that acts as a fingerprint, allowing for the identification of the original transient radical. ljmu.ac.uk This technique has been used to study radicals derived from various organic molecules and their interactions with biological macromolecules. rsc.org
Chromatographic Methods for Metabolite Identification and Quantification in Biological Samples (e.g., LC-MS)
The process begins with the separation of the parent compound and its metabolites from the complex biological sample using high-performance liquid chromatography (HPLC). The separation is typically achieved on a C18 column, which separates molecules based on their hydrophobicity. thermofisher.com Following separation, the molecules are ionized (e.g., by electrospray ionization, ESI) and introduced into a mass spectrometer.
The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which are generated through collision-induced dissociation (tandem mass spectrometry, MS/MS). researchgate.net The fragmentation pattern provides structural information that is used to identify the metabolites. For instance, studies on related tetrahydroisoquinoline alkaloids have used LC-MS to identify oxidation products and condensation products formed in biological systems. researchgate.netdocumentsdelivered.com The N-alkylquinolinium metabolite of a similar compound was successfully identified using liquid chromatography-tandem mass spectrometry in human liver microsomal incubates. nih.gov
Quantitative analysis is performed by monitoring specific parent-to-fragment ion transitions for the analyte and a co-administered internal standard, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). thermofisher.com This provides high sensitivity and selectivity for accurate quantification even at very low concentrations. thermofisher.com
Interactive Table: Potential Metabolic Pathways and LC-MS Signatures for this compound
| Metabolic Reaction | Product Structure Modification | Expected Mass Shift (Da) |
| Hydroxylation | Addition of -OH group to the aromatic or aliphatic ring | +16 |
| N-Dealkylation | Removal of the propargyl group | -39 |
| Oxidation | Formation of a ketone or aromatization of the heterocyclic ring | +14 (ketone), -2 or -4 (aromatization) |
| Glucuronidation | Conjugation with glucuronic acid | +176 |
| Sulfation | Conjugation with a sulfate (B86663) group | +80 |
X-ray Crystallography for Structural Determination of Analogues and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the technique has been widely applied to its analogues and salts, providing invaluable structural insights into the tetrahydroisoquinoline scaffold. rsc.orgnih.gov
The technique involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule, revealing detailed information about bond lengths, bond angles, and torsional angles. This information confirms the molecule's absolute configuration and preferred conformation in the solid state.
For example, the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium tartrate monohydrate has been determined, showing an intricate hydrogen-bond network involving the protonated amino group, tartrate anions, and water molecules. nih.gov Similarly, the structure of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide (B2802505) reveals layers of hydrophobic regions and polar regions where sulfamide (B24259) groups are involved in hydrogen bonding. nih.gov Such studies are critical for understanding intermolecular interactions that can influence a molecule's physical properties and its binding to biological targets. When a tetrahydroisoquinoline derivative is co-crystallized with its target protein, X-ray crystallography can provide a detailed atomic-level picture of the binding mode, guiding rational drug design and the synthesis of more potent and selective analogues.
Interactive Table: Example Crystallographic Data for a Tetrahydroisoquinoline Analogue (1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide)
| Parameter | Value nih.gov |
| Chemical Formula | C₉H₁₂N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 5.275 Å, b = 9.541 Å, c = 10.229 Å |
| Unit Cell Angles | α = 90°, β = 101.80°, γ = 90° |
| Key Interactions | N—H⋯O intermolecular hydrogen bonds |
Future Directions and Research Gaps
Design and Synthesis of Novel Analogues with Improved Potency and Selectivity
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a versatile template for designing novel therapeutic agents. rsc.org The synthesis of new analogues of 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline focuses on modifying the core structure to enhance potency and selectivity for its primary biological targets, such as monoamine oxidase (MAO). Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nuph.edu.ua
Key strategies for analogue design include:
Substitution on the Aromatic Ring: Introducing various electron-donating or electron-withdrawing groups onto the benzene (B151609) ring of the THIQ moiety can significantly influence binding affinity and selectivity.
Modification of the Propargyl Group: While the propargyl group is often essential for the mechanism of action in irreversible MAO inhibitors, modifications can be explored to modulate reactivity or to design reversible inhibitors.
Stereochemistry: The stereochemistry at position 1 of the THIQ ring can be critical for biological activity. Synthesizing and testing individual enantiomers is essential to identify the more active and potentially less toxic isomer.
For instance, various research groups have successfully synthesized novel THIQ derivatives with diverse biological activities, demonstrating the scaffold's adaptability. nih.govnih.govnih.govmdpi.com A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were designed as inhibitors of aminopeptidase (B13392206) N (APN/CD13), with some compounds showing inhibitory activities comparable to the reference drug Bestatin. nih.gov Another study focused on designing THIQ derivatives as antitumor and anti-angiogenesis agents, with specific compounds showing significant inhibition of KRas, a key oncogene. nih.gov
Further Exploration of Multi-Targeting Approaches
Complex multifactorial diseases like neurodegenerative disorders often involve multiple pathological pathways. rsc.org This complexity has spurred the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. mdpi.com The THIQ scaffold is an attractive starting point for creating MTDLs due to its proven interaction with a variety of targets. rsc.org
Future research will likely focus on designing hybrids that combine the MAO-inhibitory properties of the 2-(prop-2-yn-1-yl) group with other pharmacophores. For example, a THIQ-based compound was designed to act as both a cholinesterase inhibitor and a histamine (B1213489) H3 receptor antagonist, two important targets in Alzheimer's disease management. rsc.org Similarly, developing a compound that combines MAO-B inhibition with antioxidant properties or anti-inflammatory activity could offer a synergistic therapeutic effect for neurodegenerative conditions. researchgate.net This approach aims to enhance therapeutic efficacy and potentially reduce the side effects and drug-drug interaction risks associated with polypharmacy. researchgate.net
Integration of Advanced Omics Technologies in Pre-clinical Research
Modern drug discovery and preclinical development are increasingly reliant on "omics" technologies, which provide a holistic view of biological systems. biobide.com Integrating genomics, transcriptomics, proteomics, and metabolomics into the preclinical evaluation of this compound analogues can offer profound insights. fraunhofer.defrontlinegenomics.com
Applications of Omics Technologies:
Target Identification and Validation: Omics data can help validate the intended targets of new analogues and identify potential off-target effects early in the development process. biobide.com
Biomarker Discovery: By analyzing changes in gene expression, protein levels, or metabolite profiles in response to treatment, researchers can identify biomarkers for drug efficacy and safety. fraunhofer.defrontlinegenomics.com This is crucial for patient stratification and developing personalized medicine approaches. nih.gov
Mechanism of Action Elucidation: These technologies can reveal the downstream molecular pathways affected by the compound, providing a more comprehensive understanding of its mechanism of action beyond simple target inhibition. nih.gov
For example, proteomics can identify changes in protein expression in neuronal cells treated with a THIQ derivative, while metabolomics can reveal shifts in metabolic pathways, offering a detailed "patient fingerprint" of the drug's effect. nih.gov This multi-omics approach can accelerate the drug discovery process and improve the transition from preclinical to clinical studies. biobide.comnih.gov
Development of Advanced Computational Models for Lead Optimization
Computer-aided drug design (CADD) plays a pivotal role in modern medicinal chemistry, enabling the rapid and efficient optimization of lead compounds. springernature.comresearchgate.net For derivatives of this compound, advanced computational models are essential for predicting biological activity and refining molecular structures.
Key Computational Techniques:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, helping to understand key interactions and guide structural modifications. researchgate.netfrontiersin.org Docking studies can reveal crucial interactions with amino acid residues like TYR:435, TYR:326, and CYS:172 in the active site of MAO-B. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can predict the potency of newly designed analogues before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. frontiersin.orgmdpi.com
These computational tools have been successfully used to design and optimize novel MAO inhibitors, improving their potency and selectivity. researchgate.netmdpi.com By employing these in silico methods, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Investigation of Emerging Biological Targets Based on Recent Findings
While the primary focus for many propargylamine-containing THIQ compounds has been MAO inhibition, the versatility of the THIQ scaffold allows it to interact with a wide range of other biological targets. nuph.edu.ua Exploring these emerging targets could significantly broaden the therapeutic applications of this class of compounds.
Recent research has demonstrated the activity of various THIQ derivatives against several novel and established targets, highlighting the potential for drug repurposing and new indication discovery. The inherent structural features of the THIQ core make it a privileged scaffold in medicinal chemistry. rsc.org
Table 1: Investigated Biological Targets for Tetrahydroisoquinoline (THIQ) Analogues
| Target | Therapeutic Area | Finding | Reference(s) |
|---|---|---|---|
| HIV Reverse Transcriptase (RT) | Antiviral | Certain 6,7-dimethoxy THIQ analogues exhibited over 70% inhibition of HIV-RT activity. | rsc.org |
| Tubulin | Anticancer | Novel THIQ derivatives showed potent inhibition of tubulin polymerization and cytotoxicity against MCF-7 cancer cells. | nih.gov |
| KRas | Anticancer | A synthesized THIQ derivative (GM-3-18) showed significant inhibition of the KRas oncogene in colon cancer cell lines. | nih.gov |
| Aminopeptidase N (APN/CD13) | Anticancer | THIQ-3-carboxylic acid derivatives were developed as potent APN inhibitors. | nih.gov |
| P-glycoprotein (P-gp) | Multidrug Resistance | THIQ-coumarin conjugates were found to be nanomolar inhibitors of P-gp, potentially reversing multidrug resistance in cancer. | nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Antidiabetic | A series of 2-acyl-3-carboxyl-THIQ derivatives were identified as potent, mixed-type PTP1B inhibitors. | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Novel THIQ derivatives were synthesized and evaluated as potential CDK2 inhibitors. | nih.gov |
Future research should systematically screen this compound and its novel analogues against a broader panel of biological targets. This could uncover unexpected activities and lead to the development of treatments for a wider range of diseases, from cancer to metabolic disorders. nih.govias.ac.in
Q & A
Q. How are trace impurities identified and quantified in final products?
- Analytical Workflow : LC-MS/MS with ion-trap detection identifies unknown impurities (e.g., m/z fragmentation patterns). Compare to synthetic byproducts (e.g., dehalogenated intermediates) using reference standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
